molecular formula C22H18N2O4S B2478929 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide CAS No. 476324-51-3

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide

Cat. No. B2478929
CAS RN: 476324-51-3
M. Wt: 406.46
InChI Key: GKYLWPFIMRNUCA-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies have revealed significant intermolecular interactions in the structure, including N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .


Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their reactivity in various chemical reactions. For instance, they have been used in visible light mediated synthesis from 2-aminothiophenol and aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, “4-(1,3-benzothiazol-2-yl)butanoic acid” has a molecular weight of 221.28 and a melting point of 145-146°C .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide” is not mentioned in the available data, benzothiazole derivatives have been studied for their inhibitory concentrations against M. tuberculosis .

Safety and Hazards

While specific safety and hazard data for “N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide” is not available, similar compounds may cause skin, eye, and respiratory tract irritation and may be harmful if inhaled, absorbed through the skin, or swallowed .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-27-17-7-5-8-18(28-2)20(17)21(26)23-13-10-11-14(16(25)12-13)22-24-15-6-3-4-9-19(15)29-22/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYLWPFIMRNUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide

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